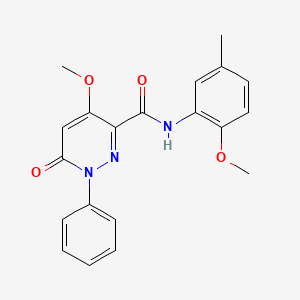

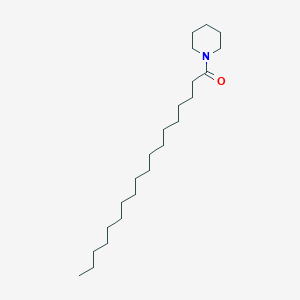

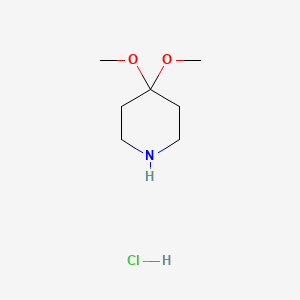

![molecular formula C13H16F3N3O3S B2491702 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide CAS No. 2097898-41-2](/img/structure/B2491702.png)

3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfonamides play a crucial role in various chemical and pharmaceutical applications due to their unique chemical and physical properties. The introduction of trifluoro groups into sulfonamide structures significantly impacts their reactivity and interaction with biological systems, making them of particular interest for drug design and materials science.

Synthesis Analysis

The synthesis of complex sulfonamides often involves multi-step reactions, including the formation of sulfonamide linkages, introduction of trifluoro groups, and cyclization processes. For example, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have been synthesized using solid-phase synthesis, highlighting the versatility of sulfonamide synthesis methods (Králová et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of sulfonamides, especially those with trifluoro groups, is critical for understanding their chemical behavior. Techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used to elucidate the structure of these compounds. The presence of trifluoro groups can significantly affect the electron distribution within the molecule, impacting its reactivity and interactions.

Chemical Reactions and Properties

Sulfonamides, particularly trifluoromethylated ones, can undergo a variety of chemical reactions, including cyclizations, nucleophilic substitutions, and additions. The trifluoromethyl group often enhances the electrophilic nature of adjacent carbon atoms, facilitating reactions with nucleophiles. For instance, trifluoromethanesulfonic (triflic) acid has been shown to catalyze cyclization of homoallylic sulfonamides to give pyrrolidines, demonstrating the reactivity of these compounds in synthetic applications (Haskins & Knight, 2002).

Aplicaciones Científicas De Investigación

Sulfonamides as Cyclisation Terminators

Research indicates that sulfonamides can act as novel terminators of cationic cyclisations. For instance, trifluoromethanesulfonic (triflic) acid has been shown to catalyze the 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines. This method has been employed to efficiently form polycyclic systems, showcasing the compound's utility in synthetic organic chemistry (Haskins & Knight, 2002).

Rearrangement to Pyrrolidin-3-ones

Another study explored the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides from serine and threonine, which upon reaction yielded pyrrolidin-3-ones. This unexpected outcome suggests potential in the development of novel organic molecules and highlights the versatility of sulfonamides in chemical transformations (Králová et al., 2019).

Fluorinated Pyrrolidines Synthesis

The synthesis of fluorinated pyrrolidines through nucleophilic 5-endo-trig cyclizations of N-[3-(trifluoromethyl)homoallyl]sulfonamides has been demonstrated. This process leads to the formation of 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines, further illustrating the compound's relevance in the creation of fluorinated organic compounds with potential pharmacological activities (Nadano et al., 2006).

Trifluoromethylated Synthons from Sulfonamides

Sulfonamide derivatives have been used to generate trifluoromethylated synthons, which upon reaction with diazo compounds afford trifluoromethyl-substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones. This reactivity profile underscores the utility of sulfonamide-based compounds in the synthesis of trifluoromethylated organic molecules, which are of interest in medicinal chemistry and materials science (Plancquaert et al., 1996).

Organocatalysis Applications

Furthermore, 4-trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether has been identified as an efficient bifunctional organocatalyst for Michael addition reactions. This highlights the role of sulfonamide derivatives in organocatalysis, offering a pathway to synthesize compounds with high yields and excellent enantioselectivities, which are crucial for the development of pharmaceuticals and fine chemicals (Wang et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,3,3-trifluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O3S/c14-13(15,16)3-5-23(21,22)18-8-10-6-11(9-17-7-10)19-4-1-2-12(19)20/h6-7,9,18H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAASGTOPFKQUHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

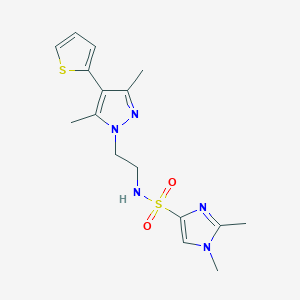

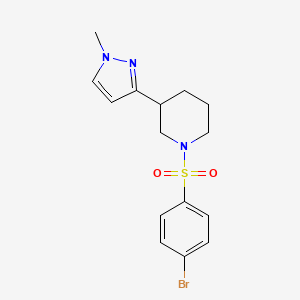

![4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2491622.png)

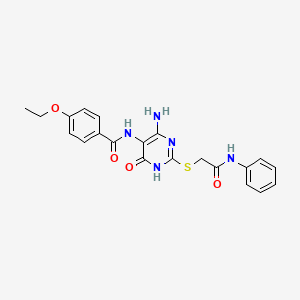

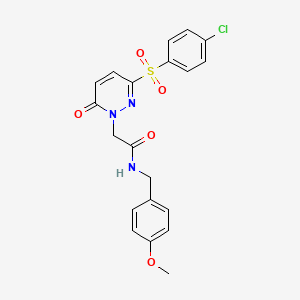

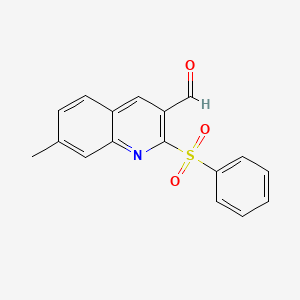

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2491625.png)

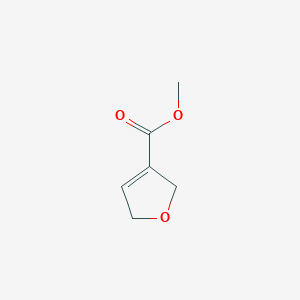

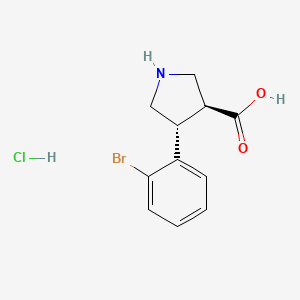

![2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid](/img/structure/B2491626.png)

![1-(4-Methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491637.png)